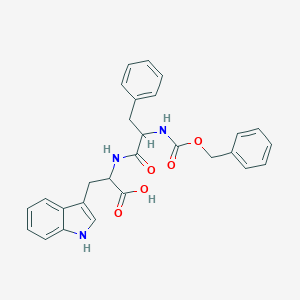

Z-Phe-Trp-OH

Description

Significance in Peptide Chemistry and Drug Development Research Paradigms

The utility of Z-Phe-Trp-OH in peptide chemistry is primarily as a protected dipeptide building block. chemimpex.com The benzyloxycarbonyl (Z) protecting group on the N-terminus is crucial for the stepwise synthesis of more complex polypeptides. cymitquimica.compeptide.com This protection prevents the amine group of phenylalanine from reacting out of sequence, allowing for the specific and controlled elongation of a peptide chain. Once the desired sequence is assembled, the Z-group can be removed to allow further reactions.

In the paradigm of drug development, this compound and similar peptide fragments are instrumental. They serve as precursors in the synthesis of therapeutic peptide analogs that can mimic the function of natural hormones or neurotransmitters. chemimpex.com Researchers leverage this compound in the design of novel therapeutic agents, with notable applications in oncology and neurology research. chemimpex.com By incorporating this dipeptide into larger molecules, scientists can create drugs that target specific disease pathways. chemimpex.com The ability of these synthetic peptides to mimic natural ones is also exploited in the development of innovative drug delivery systems. chemimpex.com The inherent hydrophobicity conferred by the two aromatic side chains can be a critical factor in a drug candidate's ability to interact with or cross biological membranes, a key consideration in medicinal chemistry. cymitquimica.com

| Research Application | Role of this compound |

| Peptide Synthesis | Serves as a key N-terminally protected building block for creating complex peptides. chemimpex.comcymitquimica.com |

| Therapeutic Design | Used as a precursor for peptide-based drugs that mimic natural biomolecules. chemimpex.com |

| Drug Delivery | Its structural properties are used to explore new drug delivery mechanisms. chemimpex.com |

| Oncology & Neurology | Applied in the design of therapeutic agents targeting specific pathways in these fields. chemimpex.com |

Table 2: Applications of this compound in Drug Development Research.

Foundational Role in Biochemical Investigations

Beyond its role in synthesis, this compound serves as a foundational tool in various biochemical and pharmacological investigations. chemimpex.comcymitquimica.com It is employed in proteomics research and biochemical studies to probe protein interactions and functions. chemimpex.comscbt.com Understanding how small peptide fragments like this compound bind to proteins can provide valuable insights into cellular mechanisms and help identify potential drug targets. chemimpex.com

The compound can act as a model to investigate peptide-receptor interactions, where the specific contributions of the phenylalanine and tryptophan residues to binding affinity and specificity can be dissected. chemimpex.com The aromatic residues are known to be significant contributors to the stability of protein-protein interactions, making this dipeptide a relevant subject for study. rsc.org Furthermore, research into the self-assembly of modified amino acids, including Z-protected derivatives like Z-Phe-OH and Z-Trp-OH, has shown their capacity to form ordered nanostructures such as fibers and spheres. researchgate.netresearchgate.net While not a direct function of this compound itself, this related research highlights how the fundamental interactions present in this molecule—hydrophobic and π-π stacking—are of broad interest for developing novel biomaterials and understanding pathological aggregation processes, such as amyloid fibril formation. researchgate.netbeilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O5/c32-26(30-25(27(33)34)16-21-17-29-23-14-8-7-13-22(21)23)24(15-19-9-3-1-4-10-19)31-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,29H,15-16,18H2,(H,30,32)(H,31,35)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJAHPOAFDDPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318684 | |

| Record name | N-[(Benzyloxy)carbonyl]phenylalanyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16856-28-3 | |

| Record name | NSC334025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Benzyloxy)carbonyl]phenylalanyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Z Phe Trp Oh

Advanced Strategies for Z-Phe-Trp-OH Peptide Synthesis

The synthesis of peptides like this compound is a cornerstone of medicinal chemistry and biochemical research, enabling the creation of novel therapeutic agents and research tools. chemimpex.com Various strategies have been developed to optimize the formation of the peptide bond between the constituent amino acids.

Role as a Key Building Block in Complex Peptide Synthesis

This compound serves as a fundamental building block in the synthesis of more complex peptides. chemimpex.com Its unique structure is particularly useful in creating peptides that can mimic natural hormones or neurotransmitters, which is a critical aspect of drug development. chemimpex.com The presence of the two aromatic residues, phenylalanine and tryptophan, allows for the exploration of π-π stacking interactions, which can be crucial for the structure and function of the resulting larger peptides. Researchers utilize this dipeptide in the design of new therapeutic agents, with applications in fields like oncology and neurology where peptide-based drugs are of growing interest. chemimpex.com

Optimized Peptide Coupling Conditions

The formation of the peptide bond between Z-phenylalanine and tryptophan requires carefully optimized conditions to ensure high yield and minimize side reactions, particularly racemization. uni-kiel.de Peptide coupling reagents are employed to activate the carboxylic acid group of one amino acid, facilitating its reaction with the amino group of the other. bachem.com

Common strategies include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress racemization and improve reaction efficiency. rsc.org The choice of solvent and temperature also plays a critical role in the outcome of the synthesis. More recent advancements have explored novel coupling reagents like those based on thiazolium salts or hypervalent iodine compounds to achieve high yields and stereochemical purity. uni-kiel.denih.gov Ball-milling has also been reported as a racemization-free method for peptide fragment couplings. rsc.org

Table 1: Examples of Coupling Reagent Systems for Peptide Synthesis

| Coupling Reagent System | Key Features | Reference |

| DCC/HOBt | A classical and widely used method. HOBt helps to suppress racemization. | |

| IBA-OBz/(4-MeOC6H4)3P | A hypervalent iodine(III)-based reagent, allowing for rapid and high-yield dipeptide synthesis. | nih.gov |

| BEMT | A thiazolium-based reagent shown to be effective in fragment coupling with reduced racemization. | uni-kiel.de |

| EDC·HCl/Oxyma | Used in a ball-milling method to achieve high yields and very low epimerization in peptide fragment couplings. | rsc.org |

This table provides examples of different types of coupling reagent systems used in peptide synthesis. The effectiveness of a particular system can depend on the specific amino acids being coupled.

Enzyme-Catalyzed Peptide Bond Synthesis Methodologies

Enzymatic synthesis of peptides offers a green alternative to traditional chemical methods, often providing high stereospecificity and avoiding the need for protecting groups. biosynth.com Proteases like thermolysin and pepsin can be used to catalyze the formation of peptide bonds under specific conditions. nih.govpnas.org

For instance, thermolysin has been shown to catalyze the synthesis of oligopeptides by condensation of N-protected amino acids with amino acid amides. pnas.org The specificity of the enzyme plays a crucial role in determining which peptide bonds can be formed efficiently. nih.govpnas.org Studies have shown that the reaction environment, such as the presence of organic co-solvents or high salt concentrations, can significantly influence the reaction rate and yield. nih.gov

Chemical Derivatization Approaches for Enhanced Research Utility

The chemical modification of this compound can enhance its utility in research by introducing new functionalities for biological studies or by improving its stability and conformational properties. nih.govmdpi.com

Introduction of Reporter Groups for Biological Studies

Reporter groups, such as fluorophores or chromophores, can be attached to this compound to facilitate its detection and to study its interactions with biological systems. genscript.com These modifications are invaluable for techniques like fluorescence spectroscopy and bio-imaging.

The tryptophan residue itself is intrinsically fluorescent, but its properties can be modulated or complemented by the introduction of other probes. researchgate.net Derivatization can occur at various positions, including the amino or carboxyl termini, or on the side chains of the amino acids, provided suitable protecting group strategies are employed. google.com For example, unnatural amino acids containing bioorthogonal functional groups like azides or alkynes can be incorporated, allowing for subsequent labeling with a reporter group via click chemistry. researchgate.net Another approach involves the trifluoromethylation of the tryptophan or tyrosine residues, which can serve as a sensitive probe for 19F NMR spectroscopy. rsc.orgnih.gov

Table 2: Examples of Reporter Group Introduction Strategies

| Derivatization Strategy | Reporter Group/Functionality | Purpose | Reference |

| N-alkylation with nicotinic acid | N-alkylnicotinic acid | Enhances detection sensitivity in RPC-MS analysis. | google.com |

| Incorporation of p-nitrophenylalanine | p-nitrophenylalanine | Acts as a fluorescence quencher for tryptophan, useful for distance-dependent structural studies. | researchgate.net |

| Trifluoromethylation | Trifluoromethyl group | Serves as a 19F NMR probe for studying protein structure and interactions. | rsc.orgnih.gov |

| Attachment of fluorogenic compounds | Bodipy-based fluorophores | Creates fluorogenic probes for imaging and sensing applications. | google.com |

This table illustrates various methods for introducing reporter groups onto peptides, enabling a wide range of biophysical and biochemical studies.

Modification for Conformational Constraint and Stability

Modifying the structure of this compound can impose conformational constraints, leading to a more rigid and stable molecule. nih.gov This is particularly important for mimicking the bioactive conformation of a peptide and for improving its resistance to enzymatic degradation.

One common strategy is cyclization, which can significantly restrict the conformational freedom of the peptide backbone. Another approach is the incorporation of unnatural amino acids, such as α,β-didehydrophenylalanine (ΔZPhe), which introduces a double bond into the peptide backbone, thereby constraining its geometry. nih.gov The introduction of bulky protecting groups or modifications to the side chains can also influence the conformational preferences of the peptide. frontiersin.orgacs.org These modifications can lead to enhanced binding affinity and selectivity for biological targets. acs.org

Biochemical and Biophysical Research Applications of Z Phe Trp Oh

Investigations into Protein Interactions and Cellular Mechanisms

Z-Phe-Trp-OH is employed in biochemical studies to investigate protein interactions and functions, which provides critical insights into cellular mechanisms and identifies potential drug targets. chemimpex.com The unique side chains of its constituent amino acids, phenylalanine and tryptophan, play a crucial role in these investigations. The role of tryptophan, in particular, has been studied in the context of cell-penetrating peptides (CPPs). nih.gov

Research comparing peptides where tryptophan was systematically replaced by phenylalanine revealed that the number and position of tryptophan residues are critical for efficient cellular internalization. nih.gov While peptides with either amino acid accumulate in the cell membrane, the specific properties of tryptophan are more conducive to enabling the peptide to cross the membrane and enter the cell. nih.gov Intrinsic tryptophan fluorescence studies show that these types of peptides partition strongly into the cell membrane, positioning themselves just below the lipid headgroups. nih.gov By using a defined dipeptide like this compound, researchers can dissect the specific contributions of these residues to membrane interaction and translocation, fundamental processes in cellular signaling and transport.

Studies on Protein Folding Processes

The process by which a protein achieves its functional three-dimensional structure is a fundamental area of biophysical research. The amino acids tryptophan and phenylalanine are known to be critical for protein stability and the folding process due to their hydrophobic and aromatic nature. nih.govmdpi.com Tryptophan, in particular, is often found at the interface of transmembrane helices and is a key residue for the stability of tertiary and quaternary protein structures. mdpi.com

The defined and relatively simple structure of this compound makes it a useful model for studying the non-covalent interactions that guide protein folding. These key interactions involving Phenylalanine and Tryptophan are summarized in the table below.

| Interaction Type | Residue(s) Involved | Role in Protein Folding and Stability |

| Hydrophobic Interactions | Phenylalanine, Tryptophan | Drive the collapse of the polypeptide chain, burying nonpolar residues away from water. mdpi.com |

| π-π Stacking | Phenylalanine, Tryptophan | Aromatic rings stack on top of each other, contributing to the stability of the folded structure. acs.org |

| Cation-π Interactions | Tryptophan, Phenylalanine | Interaction between the aromatic ring and a positive charge (e.g., from Lysine (B10760008) or Arginine), which is a significant stabilizing force. acs.org |

| Hydrogen Bonding | Tryptophan (indole nitrogen) | The indole (B1671886) ring of tryptophan can act as a hydrogen bond donor, contributing to the specificity and stability of the final structure. nih.gov |

Studies on model proteins have demonstrated the significant stabilizing effect of these residues. For instance, in the outer membrane protein OmpA, a single phenylalanine-to-tryptophan mutation was found to enhance the protein's stability, likely by introducing a hydrogen bond in a nonpolar environment. nih.gov Similarly, the "Trp-cage," a fast-folding miniprotein, has been used extensively as a model system where the hydrophobic core, centered around a tryptophan residue, is essential for its structure and folding dynamics. nih.govacs.org Using this compound allows researchers to isolate and quantify the fundamental forces contributed by these two important amino acids, providing data for refining computational models of protein folding.

Applications in Proteomics Research

Proteomics involves the large-scale study of proteins and their functions, often requiring the separation and identification of thousands of peptides from complex biological samples. acs.orgabcam.com This process, known as "bottom-up" proteomics, typically involves digesting proteins into smaller peptides, separating them using liquid chromatography (LC), and analyzing them with mass spectrometry (MS). abcam.com

This compound is utilized as a biochemical for proteomics research. scbt.com Specifically, it serves as a model compound or standard in chromatographic studies. researchgate.net Because it is a "blocked" dipeptide, meaning its N-terminus is protected by the Z-group, it has distinct hydrophobic properties compared to its unprotected counterparts. researchgate.net This makes it a useful tool for developing and validating separation methods. Researchers have studied the retention behavior of this compound on different types of chromatography columns to understand how variables like mobile phase composition affect the separation of peptides. researchgate.net This work is crucial for optimizing the complex separation workflows that are central to identifying and quantifying proteins in a proteomics experiment.

The table below shows data on the retention factor of this compound in mixed-mode chromatography.

| Mobile Phase (Acetonitrile %) | Retention Factor (k) |

| 5% | ~2.5 |

| 10% | ~4.0 |

| 20% | ~6.0 |

| 30% | ~7.5 |

| 40% | ~8.0 |

| 50% | ~7.5 |

| 60% | ~6.5 |

| Data is estimated from graphical representations in scientific literature. researchgate.net |

Role in the Design of Therapeutic Agents (Pre-Clinical Academic Focus)

In pharmaceutical research, this compound serves as a foundational component in the design of new therapeutic agents. chemimpex.com Its ability to act as a defined building block in peptide synthesis allows for the construction of more complex molecules with specific biological targets. chemimpex.com Its structure, combining the aromatic properties of both phenylalanine and tryptophan, is particularly valuable in academic research focused on developing novel peptide-based drugs. chemimpex.com

This compound is particularly relevant in the field of oncology research. chemimpex.com Peptide-based drugs are a growing area of interest for cancer therapy due to their ability to target specific disease pathways. chemimpex.com Furthermore, dipeptides with similar structures have been used to create hydrogels for the controlled release of anti-cancer compounds. mdpi.com For example, hydrogels made from dehydropeptides have shown promise in release studies using well-known chemotherapy agents like curcumin (B1669340) and doxorubicin. mdpi.com The dipeptide Npx-l-Trp-Z-ΔPhe-OH has also been investigated as a carrier for antitumor compounds. mdpi.com This highlights the potential of using this compound and related structures as scaffolds for developing new drug delivery systems in cancer treatment.

The compound also plays a role in preclinical neurology research. chemimpex.com The balance of the amino acids phenylalanine and tryptophan is critical for proper brain function. frontiersin.org Tryptophan is the metabolic precursor to the neurotransmitter serotonin (B10506), and its transport into the brain is mediated by a transporter that also carries other large neutral amino acids, including phenylalanine. frontiersin.orgnih.gov In certain metabolic disorders like phenylketonuria (PKU), high levels of phenylalanine can competitively inhibit the transport of tryptophan and interfere with the enzymes responsible for serotonin synthesis, potentially leading to neurological issues. nih.gov this compound provides a valuable research tool for studying these competitive metabolic and transport pathways, which are fundamental to understanding the pathology of such neurological conditions. chemimpex.com

Oncology Research Applications

Exploration in Materials Science and Nanostructures

A significant area of research for this compound and its constituent modified amino acids is in materials science, specifically in the field of self-assembly and nanostructures. researchgate.net Researchers have found that N-terminally protected aromatic amino acids can spontaneously organize themselves into well-defined morphologies such as fibers, hydrogels, and spherical or flower-like structures. researchgate.netchemrxiv.org These self-assembly studies represent a promising avenue for the simple design and fabrication of novel biomaterials with a wide range of potential applications. chemrxiv.org

Studies have investigated the self-assembling properties of the individual components of this compound when protected with the same carbobenzoxy (Z) group. This research provides insight into how the full dipeptide might behave.

| Compound | Self-Assembled Morphology | Driving Interactions |

| Z-Phe-OH | Fiber-like structures | Hydrophobic interactions, π-π stacking researchgate.netresearchgate.net |

| Z-Trp-OH | Spherical or flower-like aggregates | Indole π interactions researchgate.netresearchgate.net |

The resulting materials, such as hydrogels, are of particular interest. Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water, and those formed from peptides are often biocompatible. researchgate.net Related dipeptides have been shown to form hydrogels at very low concentrations, which can act as matrices for the controlled release of drugs. mdpi.comscholaris.ca The ability of this compound and similar molecules to form these nanostructures opens up possibilities for their use in tissue engineering, drug delivery, and the development of other advanced functional biomaterials. researchgate.netfrontiersin.org

Self-Assembly into Defined Morphologies (e.g., Fibers, Spherical, Flower-like)

Research into N-protected amino acids has demonstrated their capacity to self-assemble into a variety of well-defined morphologies. Studies on Z-Phe-OH have revealed its ability to form structures such as fibers and spherical aggregates. glpbio.com Similarly, Z-Trp-OH has been observed to form flower-like and spherical self-assembled structures. cuni.czlabbase.net The driving forces behind these assemblies are believed to be a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking of the aromatic rings. researchgate.net

The self-assembly process for these types of molecules is often influenced by external conditions such as solvent composition, concentration, and temperature. For instance, research on related N-protected amino acids has shown that temperature changes can induce morphological transitions. cuni.cz Given these precedents, it is hypothesized that this compound would also exhibit rich morphological diversity in its self-assembly behavior, potentially forming unique structures arising from the interplay of the phenylalanine and tryptophan side chains. The combination of the phenyl and indole groups could lead to complex hierarchical assemblies.

Table 1: Observed Morphologies of Related N-Protected Aromatic Amino Acids

| Compound | Observed Morphologies | Reference |

| Z-Phe-OH | Fibers, Spherical structures | glpbio.com |

| Z-Trp-OH | Flower-like, Spherical structures | cuni.czlabbase.net |

Formation of Amyloid-like Structures

Aromatic amino acids, particularly phenylalanine and tryptophan, are known to be key players in the formation of amyloid fibrils, which are associated with a range of pathological conditions. tcisct.com The self-assembly of single amino acids and short peptides into amyloid-like structures is a growing area of research. tcisct.comresearchgate.net These structures are characterized by a cross-β sheet conformation and can be identified by their ability to bind specific dyes such as Congo red and Thioflavin T (ThT). tcisct.com

Studies on unprotected phenylalanine have shown that it can form toxic amyloid fibrils. Similarly, tryptophan has been reported to form amyloid-like assemblies. researchgate.net The introduction of the Z-group on individual amino acids like Z-Phe-OH has also been studied in the context of self-assembly, which can lead to ordered structures reminiscent of amyloid precursors. Research on other peptides has demonstrated that the substitution of certain amino acids with tryptophan can enhance the rate of amyloid fibril formation.

Given the inherent amyloidogenic propensity of its constituent amino acids, it is plausible that this compound could also form amyloid-like structures under specific conditions. The π-π stacking interactions between the phenyl and indole rings, along with hydrogen bonding, could drive the formation of β-sheet-rich fibrillar aggregates. Further research, including techniques like Circular Dichroism (CD) spectroscopy and ThT fluorescence assays, would be necessary to confirm the formation and characterize the properties of any such amyloid-like structures derived from this compound.

Design of Novel Materials with Diverse Applications

The self-assembly of peptides and their derivatives into well-defined nanostructures is a promising avenue for the development of novel biomaterials. cuni.cz The resulting materials can have a wide range of potential applications in fields such as drug delivery, tissue engineering, and biosensing. The ability of compounds like Z-Phe-OH and Z-Trp-OH to form diverse morphologies provides a platform for creating materials with tunable properties.

For example, peptide-based hydrogels can be formed through the self-assembly of short peptides, creating a scaffold for three-dimensional cell culture or for the controlled release of therapeutic agents. The formation of nanofibers and nanotubes can be exploited for applications in nanoelectronics or as templates for the synthesis of other nanomaterials. The specific morphology and properties of the self-assembled material can often be controlled by modifying the peptide sequence or the experimental conditions.

The dipeptide this compound, with its combination of aromatic residues, could be a valuable building block for such novel materials. Its potential to self-assemble into various structures could be harnessed to create materials with specific functionalities. For instance, the presence of the tryptophan residue offers intrinsic fluorescence, which could be utilized for developing self-reporting materials or for biosensing applications. The design of novel materials based on this compound would involve a detailed investigation of its self-assembly behavior and the characterization of the resulting structures' mechanical, optical, and biological properties.

Molecular Interactions and Recognition Studies Involving Z Phe Trp Oh and Its Constituents

Non-Covalent Interactions of Constituent Aromatic Residues

The aromatic residues of phenylalanine and tryptophan are key contributors to a range of non-covalent interactions that dictate the structure and function of peptides and proteins. These interactions, while individually weak, collectively play a significant role in the stabilization of molecular complexes and folded protein structures.

Pi-pi (π-π) stacking interactions are a class of non-covalent interactions that occur between aromatic rings. In the context of Phe-Trp systems, these interactions involve the electron-rich π-systems of the phenyl group of phenylalanine and the indole (B1671886) group of tryptophan. These interactions are crucial for the stabilization of protein structures and play a significant role in molecular recognition. acs.orgnih.gov The geometry of these interactions can vary, including parallel-stacked and T-shaped (edge-to-face) arrangements, with the delocalized π-electrons of the aromatic rings enabling these favorable orientations. acs.org

The stability afforded by π-π stacking can be influenced by the surrounding environment. For instance, in aqueous solutions, the binding energies of aromatic pairs are strengthened, with average energies of -3.3 kcal/mol for Phe-Phe pairs, -4.2 kcal/mol for Phe-Trp, and -5.2 kcal/mol for Trp-Trp pairs. acs.org This highlights the increasing stability with the size of the π-system. The interaction between Phe-Trp has been shown to provide stability to protein scaffolds, such as in the dimerization of helix-loop-helix motifs to form four-helix bundles. nih.gov Studies on model peptides have demonstrated that π-π stacking interactions between phenylalanine side chains across adjacent β-strands can drive the formation of fibrillar assemblies. rsc.org

| Aromatic Pair | Average Binding Energy (kcal/mol) |

|---|---|

| Phe-Phe | -3.3 |

| Phe-Trp | -4.2 |

| Trp-Trp | -5.2 |

Data sourced from The Journal of Physical Chemistry B. acs.org

Cation-π interactions are a powerful non-covalent force between a cation and the electron-rich face of an aromatic ring. wikipedia.orgnih.gov The aromatic side chains of both phenylalanine and tryptophan are capable of engaging in these interactions with cationic species, such as the side chains of lysine (B10760008) and arginine. wikipedia.orgpnas.org The interaction involves an electrostatic attraction between the positive charge of the cation and the quadrupole moment of the aromatic system. nih.gov

Tryptophan is particularly noteworthy for its involvement in cation-π interactions, with studies showing that a remarkable 26% of all tryptophan residues in the Protein Data Bank are engaged in energetically significant cation-π interactions. pnas.org The interaction energy can be substantial, contributing significantly to protein stability, often as much as hydrogen bonds or salt bridges. wikipedia.orgpnas.org These interactions are not only crucial for protein structure but also for molecular recognition, as seen in the binding of cationic ligands and neurotransmitters to proteins. wikipedia.orgnih.gov For example, the nicotinic acetylcholine (B1216132) receptor utilizes a cation-π interaction with a tryptophan residue to bind its positively charged ligand, acetylcholine. wikipedia.org

| Aromatic Residue | Propensity for Cation-π Interaction |

|---|---|

| Tryptophan (Trp) | Highest (26% of all Trp residues involved) |

| Tyrosine (Tyr) | Intermediate |

| Phenylalanine (Phe) | Lower than Trp and Tyr |

Data based on findings from Proceedings of the National Academy of Sciences of the United States of America. pnas.org

Anion-quadrupole interactions occur between a negatively charged species (anion) and the electropositive edge of an aromatic ring. nih.govacs.org While the face of an aromatic ring is electron-rich, the periphery has a partial positive charge, allowing for favorable interactions with anions such as the carboxylate side chains of aspartate and glutamate, or phosphate (B84403) groups. nih.govnih.gov

Both phenylalanine and tryptophan residues participate in these interactions. nih.govnih.gov Studies have shown that tryptophan exhibits the highest propensity and average interaction energy for this type of interaction among the aromatic amino acids. nih.govacs.org The energy of an anion-quadrupole interaction can range from -15.0 to 0.0 kcal/mol, depending on the geometry of the interaction and the specific atoms involved. nih.govnih.gov These interactions are considered significant contributors to polypeptide folding, stability, and molecular recognition. acs.org At DNA-protein interfaces, the frequency of aromatic rings participating in anion-quadrupole interactions is comparable to that of positive charges in salt bridges, underscoring their importance in biological systems. nih.govacs.org

| Aromatic Residue | Normalized Occurrence Frequency (Propensity) |

|---|---|

| Tryptophan (Trp) | 1.38 |

| Phenylalanine (Phe) | 0.98 |

| Tyrosine (Tyr) | 0.88 |

Data sourced from a comprehensive analysis of anion-quadrupole interactions in protein structures. nih.gov

The aromatic side chains of phenylalanine and tryptophan are predominantly nonpolar and thus contribute significantly to the hydrophobic effect, a major driving force in protein folding and stability. nih.gov In aqueous environments, these hydrophobic residues tend to be sequestered in the protein's interior, away from the surrounding water molecules. This packing into a hydrophobic core is stabilized by optimal van der Waals forces. nih.gov

The hydrophobic character of phenylalanine and tryptophan plays a crucial role in the rapid folding and subsequent stability of the protein scaffold. nih.gov For example, in the villin headpiece subdomain, a cluster of three conserved phenylalanine residues forms the hydrophobic core, which is essential for its autonomous folding. nih.gov Similarly, the perturbation of tryptophan fluorescence upon mutation of a nearby phenylalanine to alanine (B10760859) has been used to identify the hydrophobic core in certain bacterial immunoglobulin-like domains, where the mutation led to decreased stability. nih.gov While both are hydrophobic, tryptophan is considered more polar than phenylalanine due to the nitrogen in its indole ring. mdpi.com

Hydrogen bonds are critical for the structure and function of biomolecules. While the hydrocarbon ring of phenylalanine is generally not a participant in hydrogen bonding, the indole ring of tryptophan possesses a nitrogen atom (N-H group) that can act as a hydrogen bond donor. mdpi.commdpi.com This capability allows tryptophan to engage in hydrogen bonding networks, which can be a key factor in its localization and stabilizing effect within proteins, particularly at interfaces. mdpi.com

The ability of tryptophan to form hydrogen bonds can influence protein solubility and structure. mdpi.com For instance, evidence from studies on gramicidin (B1672133) A suggests that hydrogen bonds between the tryptophan's N-H group and lipid carbonyl groups are crucial for its localization at the membrane interface. mdpi.com The tryptophan ring can also act as a hydrogen bond acceptor via its aromatic π-system. mdpi.com In co-crystals of L-histidine and L-phenylalanine, hydrogen bonding between the nitrogen of histidine and the amino group of phenylalanine was observed to stabilize the 3D network. nih.gov

A specific type of non-covalent interaction, termed the methionine-aromatic interaction, occurs between the sulfur atom of a methionine (Met) residue and the aromatic ring of phenylalanine, tryptophan, or tyrosine. nih.govresearchgate.net These interactions are well-established and contribute to the stability and function of proteins. nih.gov

Surveys of protein structures have revealed that these interactions are abundant, with approximately 70% of structures in the Protein Data Bank containing at least one Met-aromatic interaction. nih.gov A particularly interesting motif is the "bridging" interaction, where a single methionine residue interacts with two aromatic residues (Aro-Met-Aro). nih.govresearchgate.net These bridging motifs are found in over 40% of protein structures containing Met-aromatic interactions. nih.gov Quantum chemical calculations support that these clusters involve a network of interactions between the Met-S, Met-CH2, Met-CH3, and the π systems of the aromatic residues. sfu.ca These interactions are proposed to act as stabilizers of protein structure, motifs for molecular recognition, and mediators of electron transfer. nih.govresearchgate.net

Hydrogen Bonding Networks

Molecular Recognition by Synthetic Receptors

The study of molecular recognition of biological molecules, such as amino acids and peptides, by synthetic receptors is a significant area of research. trinity.edu Synthetic macrocycles, like cucurbit[n]urils (Qn) and their derivatives, are particularly noteworthy for their ability to bind organic guest molecules in aqueous solutions with high affinity and selectivity. trinity.edursc.org These receptors offer stable and relatively inexpensive platforms for studying the principles of molecular recognition. rsc.org The recognition process is often driven by a combination of factors, including the hydrophobicity of the guest and its ability to form favorable interactions within the receptor's cavity. trinity.edu

The aromatic amino acids L-phenylalanine (Phe) and L-tryptophan (Trp), the core constituents of Z-Phe-Trp-OH, are prime targets for molecular recognition due to their size and hydrophobicity. nih.gov Their unique characteristics allow them to engage in various non-covalent interactions, making them significant contributors to the stability of molecular complexes. nih.gov Synthetic receptors have been developed that show remarkable selectivity for these aromatic residues over other amino acids. trinity.edunih.gov

Binding Affinities of Tryptophan and Phenylalanine Residues

The binding affinities of tryptophan and phenylalanine with synthetic receptors have been quantified using various techniques, including isothermal titration calorimetry (ITC), NMR spectroscopy, and UV-visible spectroscopy. trinity.eduacs.orgbeilstein-journals.org Cucurbit[n]urils, in particular, have demonstrated strong binding to these aromatic amino acids.

For instance, cucurbit elifesciences.orguril (CB elifesciences.org or Q7) has been shown to be selective for aromatic amino acids. nih.gov At a neutral pH, it displays a high affinity for L-phenylalanine, with reported binding constants (Ka) in the range of 105 M−1 to 106 M−1, depending on the experimental conditions. nih.gov The binding affinity of CB elifesciences.org is approximately 10 times greater for Phe than for tyrosine (Tyr) and 100 times greater than for Trp. nih.gov Similarly, studies with inverted cucurbit elifesciences.orguril (iQ elifesciences.org) at pH 7 also indicated strong binding with aromatic amino acids, with Ka values ranging from ~103 to ~105 M−1. acs.org Interestingly, iQ elifesciences.org showed the highest binding affinity for Phe among the essential amino acids tested. acs.org

The larger cucurbit rsc.orguril (Q8), often in complex with an auxiliary guest like methyl viologen (MV), also selectively binds aromatic amino acids. nih.govnih.gov The CB8:MV complex exhibits a higher affinity for tryptophan than for phenylalanine and tyrosine, a selectivity attributed to charge transfer interactions between the MV and the indole side chain of tryptophan within the Q8 cavity. nih.gov

Other synthetic receptors, such as a glucose naphtho crown ether, have also been studied. This receptor binds both tryptophan and phenylalanine, with the binding affinity for Trp being more than two-fold higher than for Phe. beilstein-journals.org

The following tables summarize the binding affinities reported in various studies.

| Guest Amino Acid | Binding Affinity (Ka) (M-1) | Reference |

|---|---|---|

| L-Phenylalanine (Phe) | ~105 - 1.8 x 106 | trinity.edunih.gov |

| L-Tryptophan (Trp) | ~103 - 104 | nih.gov |

| L-Tyrosine (Tyr) | ~104 | nih.gov |

| Guest Amino Acid | Binding Affinity (Ka) (M-1) | Gibbs Free Energy (ΔG°) (kJ/mol) | Reference |

|---|---|---|---|

| L-Phenylalanine (Phe) | Highest affinity among tested amino acids | -28.2 | acs.org |

| L-Tryptophan (Trp) | Strong binding | -25.4 | acs.org |

| Guest Amino Acid | Binding Affinity (Ka) (M-1) | Reference |

|---|---|---|

| Tryptophan (Trp) | Highest affinity | beilstein-journals.org |

| Phenylalanine (Phe) | More than 2-fold lower than Trp | beilstein-journals.org |

Mechanisms of Selective Binding (e.g., Pi-Pi Stacking in Host-Guest Systems)

The selective binding observed in host-guest systems involving aromatic residues like phenylalanine and tryptophan is driven by a combination of non-covalent interactions. Key among these are the hydrophobic effect, π-π stacking, and electrostatic interactions. nih.govnih.gov

The primary driving force for the encapsulation of aromatic side chains into the cavities of receptors like cucurbiturils is the hydrophobic effect, which involves the release of high-energy water molecules from the host cavity. nih.gov This process is often enthalpically driven. nih.gov

Pi-Pi Stacking: This interaction is crucial for the recognition and binding of aromatic guests. acs.orgmdpi.com It involves the attractive, non-covalent interaction between aromatic rings. In host-guest complexes, the aromatic side chain of Phe or Trp can stack against an aromatic surface within the synthetic receptor or against another guest molecule. rsc.orgbeilstein-journals.orgacs.org For example, in the CB8:(FGG)2 complex, the benzyl (B1604629) side chains of two phenylalanine residues from two different peptides engage in staggered face-to-face stacking within the receptor's cavity. rsc.org Similarly, the binding of tryptophan-containing peptides to a glucose naphtho crown ether is predominantly through π–π interactions between the indole ring of Trp and the naphthalene (B1677914) unit of the receptor. beilstein-journals.org While π-π interactions are commonly associated with aromatic rings, sp2-hybridized atoms in peptide bonds and certain sidechains can also participate. elifesciences.orgnih.gov

Electrostatic and Cation-π Interactions: Electrostatic interactions, such as ion-dipole forces, also play a significant role. researchgate.net The protonated N-terminal amino group of a peptide or amino acid can form favorable interactions with the electron-rich carbonyl portals of cucurbituril (B1219460) hosts. nih.govnih.gov This is supported by observations that the binding selectivity of Q8•MV for tryptophan derivatives is driven by the electrostatic stabilization of the cationic ammonium (B1175870) group. nih.gov A cation-π interaction, where a cation interacts with the face of an electron-rich π system, is another important binding motif, observed for instance between a lysine side chain and a phenylalanine ring within a Q8 cavity. rsc.org

The combination of these forces allows synthetic receptors to achieve high affinity and selectivity for peptides containing specific aromatic residues at defined positions.

Chiral Recognition Mechanisms

Chiral recognition, the ability to differentiate between enantiomers, is a fundamental process in many biological and chemical systems. rsc.orgmdpi.com Synthetic receptors and systems have been designed to recognize the chirality of amino acids like phenylalanine and tryptophan. The mechanism of recognition relies on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers, which have different stabilities. mdpi.com

Several non-covalent interactions are key to this process. A homochiral environment can be constructed, for example, by using L-tryptophan, where π–π stacking and hydrogen bonding are the primary interactions driving enantioselective identification. rsc.org In some systems, the stability of hydrogen bonds formed between the host and guest, which can be influenced by steric hindrance from groups like the indole ring of tryptophan, is a deciding factor in chiral differentiation. rsc.org

Gas-phase studies using mass spectrometry have also shed light on chiral recognition. The collision-activated dissociation (CAD) of protonated non-covalent complexes between aromatic amino acid enantiomers (like D/L-Trp and D/L-Phe) and chiral tripeptides revealed that the fragmentation patterns can be enantiomer-dependent. nih.gov For example, heterochiral H+(d-Trp)AAA primarily lost NH3, while the homochiral complex with L-Trp mainly lost H2O, indicating a clear differentiation based on chirality. nih.gov

Dynamic systems have also been developed. An achiral cage-like molecule has been shown to exhibit "chiral adaptive responses" upon binding to tryptophan enantiomers. rsc.org The achiral host adopts a specific chiral conformation (either M- or P-rotational) depending on whether it binds D-Trp or L-Trp, respectively, leading to mirror-image circular dichroism (CD) spectra. rsc.org Furthermore, water-soluble chiral naphthotubes can differentiate between D/L-Phe and D/L-Trp with varying enantioselectivity, a process that can be modulated by hydrostatic pressure. acs.org This highlights that the chiral recognition ability is not static but can be influenced by the dynamic nature of the host molecule. acs.org

Z Phe Trp Oh in Peptide and Peptidomimetic Research

Design and Synthesis of Peptide Mimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. diva-portal.org The design of peptidomimetics often begins with a biologically active peptide lead, followed by systematic structural modifications to identify the key pharmacophoric groups responsible for its activity. diva-portal.org This process can involve techniques like amino acid scanning, N- and C-terminal modifications, and the introduction of constraints to stabilize a desired conformation. diva-portal.org

Incorporation of Dehydroamino Acid Analogues

One strategy to enhance the properties of peptides is the incorporation of dehydroamino acids, which are non-proteinogenic amino acids containing a carbon-carbon double bond. mdpi.com These residues introduce conformational constraints into the peptide backbone, which can lead to more predictable secondary structures and increased resistance to enzymatic degradation. mdpi.comcore.ac.uk

A notable example is the synthesis of analogues of endomorphin-2 (EM-2), a neuropeptide with high affinity for µ-opioid receptors, where the native phenylalanine residues are replaced by (Z)-α,β-didehydrophenylalanine (ΔZPhe). nih.gov The synthesis of these analogues, such as Tyr-Pro-ΔZPhe-Phe-NH2, involves the azlactonization-dehydration of di- or tripeptide units containing C-terminal β-hydroxy-d,l-phenylalanine. nih.gov The (Z)-isomer of dehydroamino acids is generally more thermodynamically stable. mdpi.com The presence of the ΔZPhe residue restricts the conformation of the peptide backbone and the orientation of the aromatic side chain. nih.gov

Table 1: Examples of Endomorphin-2 Analogues with ΔZPhe

| Compound | Structure |

| [ΔZPhe3]EM-2 | Tyr-Pro-ΔZPhe-Phe-NH2 |

| [ΔZPhe4]EM-2 | Tyr-Pro-Phe-ΔZPhe-NH2 |

| [ΔZPhe3,4]EM-2 | Tyr-Pro-ΔZPhe-ΔZPhe-NH2 |

This table showcases endomorphin-2 analogues where phenylalanine at positions 3 and/or 4 has been substituted with (Z)-α,β-didehydrophenylalanine (ΔZPhe). nih.gov

Backbone Modifications and Pseudopeptide Design

Backbone modification is a key strategy in the design of pseudopeptides, which are peptide analogues where the amide bond is replaced by other chemical groups. americanpharmaceuticalreview.com These modifications aim to improve metabolic stability and conformational properties. diva-portal.orgamericanpharmaceuticalreview.com Common modifications include the use of amide bond isosteres, such as phosphinates, and the introduction of cyclic structures. diva-portal.orgmdpi.com

For instance, pseudopeptides containing a phosphinate moiety (-P(O)(OH)CH2-) have been extensively studied as transition-state analogue inhibitors of metalloproteases. mdpi.com The synthesis of these phosphinic pseudodipeptides often involves the addition of α-amino-H-phosphinates to acrylates. mdpi.com Another approach in pseudopeptide design involves linking peptide fragments to a non-peptidic scaffold, such as a phenylene urea (B33335) unit, to induce specific conformations. rsc.orgresearchgate.net These designer pseudopeptides can self-assemble into complex nanostructures like polygonal tubes, driven by interactions such as π-π stacking and hydrogen bonding. rsc.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies in Peptidomimetics

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of peptides and peptidomimetics. uit.no These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. diva-portal.org By identifying the key structural features required for activity, SAR studies guide the rational design of more potent and selective therapeutic agents. diva-portal.orguit.no

In the context of Z-Phe-Trp-OH and related peptidomimetics, SAR studies have been instrumental in understanding the determinants of action for various bioactive peptides. uit.no For example, in the development of endomorphin-2 analogues, replacing Phe with ΔZPhe at different positions led to compounds with varying opioid receptor affinities and selectivities. nih.gov Specifically, the analogue Tyr-Pro-Phe-ΔZPhe-NH2 showed high µ-opioid receptor selectivity and agonist activity comparable to the native peptide. nih.gov This highlights the importance of the position of the modification in determining the biological profile.

Similarly, SAR studies on antimicrobial peptides (AMPs) have revealed the importance of physicochemical properties like net charge and hydrophobicity, which are influenced by the amino acid composition, including residues like Phe and Trp. uit.no

Conformational Studies of this compound and Related Peptides

The biological activity of peptides is intimately linked to their three-dimensional conformation. americanpharmaceuticalreview.com Conformational studies, using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular modeling, are therefore essential for understanding how peptides and peptidomimetics interact with their biological targets. diva-portal.org The dipeptide this compound itself has been studied for its self-assembly properties, forming structures like fibers and spheres. researchgate.net

Beta-Turn Motif Mimicry

β-turns are common secondary structures in proteins and peptides that play a critical role in molecular recognition. acs.org Consequently, the design of β-turn mimetics is a major focus in peptidomimetic research. acs.org The incorporation of constrained amino acids or the use of rigid scaffolds can stabilize β-turn conformations. acs.org

The (Z)-dehydrophenylalanine (ΔPhe) residue, an analogue related to the phenylalanine in this compound, is known to be a strong inducer of β-turn conformations in short peptides. core.ac.ukresearchgate.net For example, studies on dehydropeptides have shown that Boc-Gly-Δ(Z)Phe-Phe-OH adopts a β-turn conformation in solution. researchgate.net The D-Trp-Phe sequence within an inverse type II β-turn has also been identified as a pharmacophoric motif for μ-opioid receptor agonists. researchgate.net Computational and experimental studies on cyclic pentapeptides have demonstrated that they can adopt βII'-turn conformations, which are relevant for designing peptidomimetic drugs. researchgate.net

Conformational Dynamics and Stabilization

The flexibility and conformational dynamics of peptides are also critical for their function. diva-portal.org Molecular dynamics (MD) simulations are a powerful tool for investigating the range of motion and conformational states of peptides. researchtrends.net

Studies on contryphans, a class of Conus venom peptides, have used MD simulations to compare the conformational stability of analogues containing D-Trp versus L-Trp. researchtrends.net These studies revealed that the D-Trp containing peptide exhibited greater structural stability. researchtrends.net The replacement of phenylalanine with tryptophan can also influence protein conformation and stability, as seen in studies of cardiac troponin C. nih.gov Furthermore, the solvent environment can significantly influence the conformation of dehydropeptides, affecting the arrangement of side chains and the peptide backbone. researchgate.net The stabilization of specific conformations, such as β-turns, is often achieved through intramolecular hydrogen bonds. nih.gov

Enzymatic and Chemical Transformations of Z Phe Trp Oh

Enzyme-Catalyzed Peptide Bond Synthesis

The formation of the peptide bond between phenylalanine and tryptophan to yield Z-Phe-Trp-OH can be efficiently catalyzed by certain proteases under kinetically controlled conditions. scispace.comnih.gov In this process, the equilibrium of the reaction, which normally favors hydrolysis, is shifted towards synthesis by using activated acyl donors and high concentrations of the amine component. nih.govmdpi.com Serine and cysteine proteases are particularly suitable for this, as they form a covalent acyl-enzyme intermediate that can then be attacked by an amine nucleophile (aminolysis) to form the new peptide bond. nih.govmdpi.com

Thermolysin, a thermostable metalloprotease, is an effective catalyst for peptide bond synthesis. scispace.comoup.com Its specificity is a key determinant of its synthetic efficiency. The enzyme shows a strong preference for hydrophobic or bulky amino acid residues at the N-terminal position of the amine component (the P1' site). oup.comtaylorandfrancis.comchinesechemsoc.org Furthermore, the catalytic activity is enhanced when the carboxyl component (the P1 site) is also a hydrophobic residue. taylorandfrancis.compnas.org This dual specificity makes the combination of Z-L-Phenylalanine (as the carboxyl component) and an L-Tryptophan derivative (as the amine component) a highly suitable substrate pair for thermolysin-catalyzed synthesis of this compound.

Kinetic studies on the thermolysin-catalyzed condensation of Z-Phe-OH with various amine components demonstrate this specificity. pnas.org The reaction is consistent with a rapid-equilibrium random bireactant system, forming a ternary enzyme-substrate complex. pnas.org The rate of synthesis is significantly influenced by the nature of both the carboxyl and amine components. oup.compnas.org For instance, Z-Phe-OH is an excellent acyl donor for this enzyme. pnas.org It is also noted that Z-Phe-OH can act as a competitive inhibitor for thermolysin. researchgate.net

Table 1: Initial Rates of Thermolysin-Catalyzed Synthesis of Z-Phe-Y-B from Z-Phe-OH and H-Y-B Data synthesized from kinetic studies on thermolysin specificity. pnas.org

| Amine Component (H-Y-B) | Relative Rate of Synthesis (%) | Apparent kcat (s⁻¹) | Apparent Km (mM) |

|---|---|---|---|

| H-Leu-NHPh | 100 | 5.8 | 8.8 |

| H-Phe-NH₂ | 63 | 11.5 | 32 |

| H-Leu-NH₂ | 48 | 3.8 | 16 |

| H-Val-NH₂ | 18 | 2.1 | 25 |

| H-Ala-NH₂ | 3 | 0.4 | 22 |

α-Chymotrypsin, a serine protease, is also a potent catalyst for peptide synthesis, demonstrating strong specificity for aromatic amino acids like phenylalanine, tyrosine, and tryptophan. slideshare.netpromega.com This makes it well-suited for synthesizing the Phe-Trp peptide bond. The synthesis mechanism is a kinetically controlled process that proceeds via a "ping-pong" mechanism. libretexts.orgportlandpress.com

The process involves two main stages:

Acylation : The enzyme reacts with an activated acyl donor (e.g., an ester of Z-Phe-OH) to form a covalent acyl-enzyme intermediate, releasing the ester's alcohol group. nih.govlibretexts.org

Deacylation : This acyl-enzyme intermediate is then subjected to a competitive nucleophilic attack by either an amine component (aminolysis) or water (hydrolysis). nih.govmdpi.com For the synthesis of this compound, a tryptophan derivative would attack the intermediate, leading to the formation of the desired peptide and regeneration of the free enzyme. nih.gov

The efficiency of the synthesis depends on the partitioning of the acyl-enzyme intermediate between the aminolysis and hydrolysis pathways. nih.govnih.gov Factors such as the concentration of the nucleophile, pH, and the solvent system can be optimized to favor synthesis over hydrolysis. nih.gov Kinetic patterns from initial-velocity measurements are consistent with a ping-pong mechanism that is modified by a competing hydrolytic branch. portlandpress.com

Thermolysin Specificity and Kinetic Studies

Enzyme-Catalyzed Peptide Bond Hydrolysis and Specificity

The peptide bond in this compound, linking two aromatic residues, is a prime target for cleavage by several proteolytic enzymes. The specificity of these enzymes determines the precise site and rate of hydrolysis.

Pepsin, an aspartic protease that functions in highly acidic environments, exhibits broad specificity but preferentially hydrolyzes peptide bonds between hydrophobic and, particularly, aromatic amino acids. tandfonline.comresearchgate.net It is highly efficient at cleaving bonds adjacent to phenylalanine, tyrosine, and tryptophan. tandfonline.com Kinetic studies on the hydrolysis of Ac-Phe-Trp, a close analog of this compound, show that cleavage occurs exclusively at the Phe-Trp bond. nih.govresearchgate.net The residues at the P1 and P1' positions (flanking the scissile bond) have the greatest influence on the rate of pepsin hydrolysis. researchgate.net The presence of additional amino acid residues at positions further from the cleavage site, such as P2 and P3, can also enhance the specificity constant (kcat/Km). nih.gov

Table 2: Kinetic Parameters for Pepsin-Catalyzed Hydrolysis of Various Peptide Substrates at pH 1.8-2.1 Data compiled from studies on pepsin specificity and kinetics. nih.govnih.gov

| Substrate | Cleavage Site | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) |

|---|---|---|---|---|

| Ac-Phe-Trp | Phe-|-Trp | 1.05 | 1.40 | 750 |

| Z-His-Phe-Trp | Phe-|-Trp | 13.6 | 0.25 | 54,400 |

| Z-Gly-His-Phe-Trp | Phe-|-Trp | 11.4 | 0.29 | 39,300 |

| Z-Ala-His-Phe-Trp | Phe-|-Trp | 25.6 | 0.28 | 91,400 |

| Ac-Phe-Phe-Gly | Phe-|-Phe | 47.0 | 0.32 | 147,000 |

Chymotrypsin is a serine protease that specifically hydrolyzes peptide bonds on the C-terminal side of large aromatic amino acids such as phenylalanine, tryptophan, and tyrosine. promega.comlibretexts.orgproteopedia.org Therefore, it would cleave this compound at the peptide bond between Phenylalanine and Tryptophan. The enzyme's specificity is attributed to a hydrophobic pocket (the S1 pocket) in its active site, which accommodates the aromatic side chain of the P1 residue. slideshare.netlibretexts.org

The catalytic mechanism involves a catalytic triad (B1167595) of Serine-195, Histidine-57, and Aspartate-102. slideshare.net The hydrolysis occurs in two main steps:

Acylation : The Ser-195 hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the P1 phenylalanine residue in this compound. This forms a tetrahedral intermediate, which then collapses to form a covalent acyl-enzyme intermediate, releasing the C-terminal tryptophan portion of the peptide. libretexts.orgproteopedia.orgopenmopac.net

Deacylation : A water molecule then acts as a nucleophile, attacking the acyl-enzyme intermediate. This second step, which is often rate-limiting for ester substrates, leads to the hydrolysis of the ester bond, releasing the Z-Phe-OH portion and regenerating the active enzyme. libretexts.orglibretexts.org

Pepsin Specificity and Kinetic Studies

Site-Selective Chemical Cleavage of Tryptophyl and Phenylalanyl Bonds

Beyond enzymatic methods, chemical reagents can be employed to achieve site-selective cleavage of peptide bonds, including those involving tryptophan and phenylalanine. rsc.orgnih.gov These methods typically involve the chemical modification of an amino acid's side chain to activate an adjacent peptide bond for hydrolysis. rsc.orgnih.gov

For cleaving tryptophyl bonds , several reagents have been explored. researchgate.netoup.com A classic method uses N-bromosuccinimide (NBS), which oxidizes the indole (B1671886) ring of tryptophan. researchgate.net However, NBS is highly reactive and can cause side reactions with other residues like tyrosine and methionine. researchgate.net A mixture of dimethyl sulfoxide (B87167) (DMSO) and concentrated hydrobromic acid (HBr) has also been used as a brominating agent to achieve more selective cleavage of tryptophanyl peptide bonds. researchgate.net Another approach involves the ozonolysis of the tryptophan residue to N'-formylkynurenine, followed by treatment with hydrazine (B178648) to cleave the peptide bond. oup.comoup.com

For phenylalanyl bonds , site-selective cleavage is less common than modification. However, recent advances in organometallic chemistry have provided methods for the site-selective functionalization of phenylalanine residues within peptides, often using palladium (Pd) catalysis. researchgate.netnih.gov These methods utilize directing groups within the peptide sequence to guide the catalyst to a specific C-H bond on the phenyl ring of a Phe residue for modification. researchgate.netnih.gov While these reactions are primarily designed for late-stage peptide modification rather than backbone cleavage, the principles of site-selective recognition and reaction at a specific aromatic residue are relevant. rsc.org For instance, proximity-driven reactivity has been used to create a covalent bond between a modified phenylalanine analog and a nearby tyrosine residue, demonstrating exquisite site-selectivity. sustech.edu.cn

Table of Compounds Mentioned

| Abbreviation / Name | Full Name |

|---|---|

| This compound | N-Benzyloxycarbonyl-L-phenylalanyl-L-tryptophan |

| Z-Phe-OH | N-Benzyloxycarbonyl-L-phenylalanine |

| Ac-Phe-Trp | N-Acetyl-L-phenylalanyl-L-tryptophan |

| Z-His-Phe-Trp | N-Benzyloxycarbonyl-L-histidyl-L-phenylalanyl-L-tryptophan |

| Z-Gly-His-Phe-Trp | N-Benzyloxycarbonyl-glycyl-L-histidyl-L-phenylalanyl-L-tryptophan |

| Z-Ala-His-Phe-Trp | N-Benzyloxycarbonyl-L-alanyl-L-histidyl-L-phenylalanyl-L-tryptophan |

| Ac-Phe-Phe-Gly | N-Acetyl-L-phenylalanyl-L-phenylalanyl-glycine |

| H-Leu-NHPh | L-Leucine anilide |

| H-Phe-NH₂ | L-Phenylalaninamide |

| H-Leu-NH₂ | L-Leucinamide |

| H-Val-NH₂ | L-Valinamide |

| H-Ala-NH₂ | L-Alaninamide |

| NBS | N-Bromosuccinimide |

| DMSO | Dimethyl sulfoxide |

Ozonization and Hydrazine Methodologies

A notable method for the selective cleavage of a tryptophyl bond involves a two-step process: ozonization followed by hydrazine treatment. oup.com This process targets the indole nucleus of the tryptophan residue.

The second step involves treating the resulting N'-formylkynurenyl peptide with hydrazine. This treatment selectively cleaves the peptide bond at the carboxyl side of the modified tryptophan (now kynurenine) residue. The reaction with hydrazine acetate (B1210297) under mild conditions (25-30°C for 24-48 hours) on model N'-formylkynurenyl peptides has demonstrated a selective cleavage of the kynurenyl bond with a maximum efficiency of 80-90%. oup.com The mechanism proceeds through the formation of a tetrahydropyridazone derivative. oup.com

| Peptide | Amino Acid Released | Yield (%) | Reference |

| Z-Gly-Trp-OH | Glycine (B1666218) | 38 | oup.com |

| Z-Trp-Phe-OH | Phenylalanine | 40 | oup.com |

| Z-Ala-Trp-Leu-OH | Leucine | 56 | oup.com |

| Z-Gly-Trp-Gly-OH | Glycine | 30 | oup.com |

Hydrazine itself is a potent reagent in peptide chemistry. It is commonly used for hydrazinolysis of peptide esters to form peptide hydrazides, which are valuable intermediates for synthesizing larger peptides via azide (B81097) coupling. google.comsigmaaldrich.com However, the conditions for hydrazine treatment must be carefully controlled. High concentrations of hydrazine can lead to undesired side reactions, including cleavage at glycine residues and the conversion of arginine to ornithine. peptide.comnih.gov

Other Chemical Protocols for Site-Selective Cleavage

Beyond the ozonolysis-hydrazine method, other chemical protocols have been developed for the site-selective cleavage of peptide bonds, particularly at aromatic amino acid residues like tryptophan. rsc.orgrsc.org These methods are crucial for protein engineering, sequencing, and modifying the biological function of peptides. rsc.orgrsc.org

One established method involves the use of cyanogen (B1215507) bromide (CNBr), which specifically cleaves the peptide bond on the C-terminal side of methionine residues. While not directly applicable to this compound unless a methionine is present, it exemplifies a highly selective chemical cleavage reagent. pearson.com

For tryptophan residues specifically, oxidative cleavage methods have been explored. The indole side chain of tryptophan is susceptible to oxidation, which can be harnessed to induce peptide bond cleavage. For instance, N-bromosuccinimide (NBS) can be used to cleave peptides at tryptophan and tyrosine residues, although it can also lead to modifications of other amino acids like cysteine and histidine. nih.gov

Another approach involves electrochemical oxidation. The electrochemical oxidation of tryptophan and tyrosine residues within a peptide can lead to the specific cleavage of the amide bond at their C-terminal side. nih.gov This method generates a phenoxonium ion intermediate from the phenol (B47542) group of tyrosine or a related species from the indole of tryptophan, which facilitates the hydrolysis of the adjacent peptide bond. nih.gov

Furthermore, photochemical methods have been developed. For example, N-(l-phenylalanine)-4-(1-pyrene)butyramide (Py-Phe), in the presence of an electron acceptor, can induce site-specific photocleavage of proteins. In a study on lysozyme (B549824), a single cleavage was observed between Trp-108 and Val-109, highlighting the potential for high specificity by targeting tryptophan residues. nih.gov

These alternative methods underscore the ongoing research into developing milder and more specific reagents for peptide cleavage, which is essential for advancing proteomics and synthetic peptide chemistry. rsc.orgrsc.org

Advanced Analytical and Spectroscopic Research on Z Phe Trp Oh

Spectroscopic Characterization of Z-Phe-Trp-OH Derivatives and Related Systems

Spectroscopic techniques are indispensable for elucidating the structural and interactive properties of this compound and its analogs. These methods provide insights into molecular conformation, aggregation, and interactions with other molecules, which are crucial for understanding their function and potential applications. Research has explored the self-assembly of modified single amino acids like Z-Phe-OH and Z-Trp-OH, which can form well-defined structures such as fibers and spheres. researchgate.netresearchgate.net

Fluorescence Spectroscopy in Molecular Interaction Studies

Fluorescence spectroscopy is a powerful tool for investigating the molecular interactions of tryptophan-containing molecules like this compound. nih.gov The intrinsic fluorescence of the tryptophan residue is highly sensitive to its local environment, making it an excellent probe for studying binding events and conformational changes. nih.govnih.gov Changes in fluorescence intensity, emission wavelength, and polarization can provide detailed information about these interactions. nih.gov

The fluorescence of proteins, primarily due to tryptophan, tyrosine, and phenylalanine residues, is a key indicator of their structural and dynamic properties. nih.govnih.govsci-hub.semdpi.com The tryptophan indole (B1671886) ring is particularly sensitive to the polarity of its surroundings; a blue shift in the emission maximum often indicates a more hydrophobic environment, while a red shift suggests increased solvent exposure. nih.gov This principle is widely used to study protein folding, ligand binding, and the formation of molecular complexes. nih.govresearchgate.net

Studies on the interaction of various molecules with proteins like human serum albumin (HSA) and lysozyme (B549824) often rely on the quenching of tryptophan fluorescence. mdpi.comresearchgate.netmdpi.com This quenching can be static, resulting from the formation of a non-fluorescent complex, or dynamic, arising from collisional deactivation of the excited state. mdpi.com For instance, the interaction between pheophytin and HSA leads to static quenching of the tryptophan fluorescence, indicating the formation of a stable complex. mdpi.com

Furthermore, the interaction of peptides and amino acids with cyclodextrins has been successfully studied using fluorescence spectroscopy. beilstein-journals.orgoup.com Cyclodextrins can encapsulate the aromatic side chains of amino acids like phenylalanine and tryptophan, leading to changes in their fluorescence properties. beilstein-journals.orgoup.com For example, the binding of tryptophan-containing peptides to a glucose-derived naphtho crown ether resulted in significant fluorescence quenching of the naphthalene (B1677914) unit, suggesting a π-π stacking interaction. beilstein-journals.org

Table 1: Examples of Fluorescence Spectroscopy in Molecular Interaction Studies

| Interacting Molecules | Technique | Key Findings |

| Pheophytin and Human Serum Albumin (HSA) | Fluorescence Quenching | Static quenching observed, indicating formation of a non-fluorescent HSA:Pheophytin complex. mdpi.com |

| Tryptophan-containing peptides and glucose naphtho crown ether | Fluorescence Spectroscopy | Strong quenching of naphthalene fluorescence suggests π-π stacking interactions are predominant in binding. beilstein-journals.org |

| Lysozyme and Cyclodextrins | Fluorescence Spectroscopy | Cyclodextrins include tryptophan side chains in their cavities, affecting the protein's thermal stability. beilstein-journals.org |

| Buserelin acetate (B1210297) and dimethyl-β-cyclodextrin | UV, CD, and NMR Spectroscopy | The aromatic side chains of tryptophan and tyrosine are incorporated into the cyclodextrin (B1172386) cavity. oup.com |

Nuclear Magnetic Resonance (NMR) for Self-Assembly and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution and in the solid state. researchgate.netnih.gov For peptides like this compound, NMR provides invaluable information on their conformation, intermolecular interactions, and self-assembly processes. researchgate.netreading.ac.uk

Solution-state NMR techniques, such as 1H and 13C NMR, are used to characterize the chemical structure and purity of newly synthesized peptides and their intermediates. rsc.orgmdpi.com Two-dimensional (2D) NMR experiments, like COSY and NOESY, can reveal through-bond and through-space correlations between protons, respectively, which are crucial for determining the peptide's secondary structure and the spatial proximity of its constituent amino acids. nih.gov For instance, the observation of specific Nuclear Overhauser Effects (NOEs) in endomorphin-2 analogs containing a ΔZPhe residue provided strong evidence for a folded, β-turn conformation in solution. nih.gov

Solid-state NMR (ssNMR) is particularly powerful for studying the structure of self-assembled peptide nanomaterials, such as fibrils and nanotubes, which are often insoluble and not amenable to solution NMR or X-ray crystallography. researchgate.netnih.gov By using isotopically labeled peptides (e.g., with 13C and 15N), ssNMR can provide detailed insights into the molecular packing and conformational arrangement within these assemblies. researchgate.netnih.gov Studies on the self-assembly of modified amino acids, including Z-Phe-OH and Z-Trp-OH, have utilized various spectroscopic techniques, including NMR, to characterize the resulting morphologies. researchgate.netresearchgate.net

Research on dipeptides has shown that their self-assembly into nanostructures can be investigated using techniques like 1H MAS, 13C CP/MAS, and 2D 1H–13C HETCOR ssNMR. researchgate.net These methods have been employed to study the thermal stability and chemical transformations of self-assembled peptide nanotubes and nanowires. researchgate.net Furthermore, solution-state NMR has been used to probe the mechanism of self-assembled structure formation by varying concentration and temperature. researchgate.net

Chromatographic Methods for Analysis in Research Contexts

Chromatographic techniques are fundamental for the separation, purification, and analysis of peptides like this compound in complex mixtures. mdpi.comresearchgate.net High-performance liquid chromatography (HPLC) is the most widely used method due to its high resolution, sensitivity, and versatility. cellmosaic.comnih.govhplc.eu

High-Performance Liquid Chromatography (HPLC) Applications

Reversed-phase HPLC (RP-HPLC) is the predominant mode of chromatography used for peptide analysis and purification. cellmosaic.comnih.govhplc.eu In RP-HPLC, peptides are separated based on their hydrophobicity. A non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often containing an ion-pairing agent such as trifluoroacetic acid (TFA). mdpi.comcellmosaic.comhplc.eu

HPLC is routinely used to monitor the progress of peptide synthesis and to purify the final product to a high degree of homogeneity. mdpi.com The purity of synthesized dipeptides, including those similar in structure to this compound, is often confirmed by analytical RP-HPLC. mdpi.com The retention time of a peptide in RP-HPLC is a good indicator of its hydrophobicity, which can be used to confirm modifications or derivatization. cellmosaic.com

For the analysis of dipeptides in biological samples, RP-HPLC coupled with UV detection is a common approach. mdpi.com The peptide bonds absorb UV light around 210-220 nm, providing a general method for detection. nih.gov Aromatic residues like phenylalanine and tryptophan allow for detection at higher wavelengths (250-290 nm), offering greater selectivity. nih.gov In some cases, pre-column derivatization with reagents like phenylisothiocyanate (PITC) is employed to enhance detection sensitivity, particularly for UV-Vis detectors. google.comnih.gov

Table 2: HPLC Methods for Dipeptide and Amino Acid Analysis

| Analyte(s) | HPLC Method | Stationary Phase | Mobile Phase / Elution | Detection |

| Histidine-containing dipeptides | Reversed-phase ion-pair HPLC | TSK-gel ODS-80Ts | 50 mmol/L potassium dihydrogen phosphate (B84403) (pH 3.4) with 6 mmol/L 1-heptanesulfonic acid and acetonitrile (96:4) | UV |

| Compound amino acid and dipeptide injection | Pre-column derivatization HPLC | Octadecylsilane bonded silica (B1680970) gel | Acetonitrile and water/aqueous solution (pH 5.5-7.5), gradient elution | UV (244-264 nm) |

| Tryptophan in cereals and legumes | Reversed-phase HPLC | Not specified | Acetonitrile and acetate buffer (pH 6.3) (1:9, v/v) | Fluorescence |

| Amino acids in biological fluids | HPLC with pre-column derivatization | Not specified | Varies | UV-Vis or Fluorescence |

Chiral Separation Techniques

The biological activity of peptides is often stereospecific, making the separation of enantiomers a critical aspect of their analysis. sigmaaldrich.com Chiral chromatography is the primary method for separating enantiomeric forms of amino acids and peptides. sigmaaldrich.comcat-online.comresearchgate.net This can be achieved directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a conventional achiral column. researchgate.net

Direct methods using CSPs are generally preferred due to their simplicity and efficiency. researchgate.net A variety of CSPs have been developed for the separation of amino acids and their derivatives, including those based on polysaccharides (e.g., cellulose (B213188) and amylose), macrocyclic antibiotics (e.g., vancomycin), and cyclodextrins. sigmaaldrich.comnih.govmdpi.com For N-protected amino acids like Fmoc-Phe-OH and Fmoc-Trp-OH, polysaccharide-based CSPs have been shown to provide excellent baseline resolution in reversed-phase mode. phenomenex.comhplc.eu For example, the enantiomers of Fmoc-Phe-OH and Fmoc-Trp-OH have been successfully separated using CHIRALPAK ZWIX(+) and ZWIX(-) columns. hplc.eu

Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. chromatographyonline.com Chiral selectors, such as cyclodextrins or chiral ionic liquids, are added to the running buffer to facilitate the separation of enantiomers. chromatographyonline.com

Table 3: Chiral Separation of Amino Acid Derivatives

| Compound | Chiral Stationary Phase (CSP) / Method | Mobile Phase / Conditions | Elution Order |

| Fmoc-Phe-OH | CHIRALPAK ZWIX(+) | H2O/MeOH (1/99 v/v) with 30 mM TEA and 60 mM FA | D < L |

| Fmoc-Phe-OH | CHIRALPAK ZWIX(-) | H2O/MeOH (1/99 v/v) with 30 mM TEA and 60 mM FA | L < D |